Cas no 886507-40-0 (4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine)
![4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine structure](https://www.kuujia.com/scimg/cas/886507-40-0x500.png)
4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine
- 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
-
- Inchi: 1S/C12H12N4S/c1-7-4-3-5-16-10(8(2)14-11(7)16)9-6-17-12(13)15-9/h3-6H,1-2H3,(H2,13,15)
- InChI Key: GTHLSHLKHHVBRC-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)C1=C(C)N=C2C(C)=CC=CN12
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 288
- XLogP3: 2.9
- Topological Polar Surface Area: 84.4
4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM286965-1g |
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine |
886507-40-0 | 97% | 1g |
$690 | 2021-08-18 | |
Chemenu | CM286965-1g |
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine |
886507-40-0 | 97% | 1g |
$804 | 2023-01-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633661-1g |
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine |
886507-40-0 | 98% | 1g |
¥10731.00 | 2024-04-26 | |
Crysdot LLC | CD11030979-1g |
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine |
886507-40-0 | 97% | 1g |
$731 | 2024-07-18 |
4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine Related Literature
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on 4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine
Introduction to 4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine (CAS No. 886507-40-0)
4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine, identified by its Chemical Abstracts Service (CAS) number 886507-40-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development. The compound’s molecular framework integrates two distinct heterocyclic systems—the imidazo[1,2-a]pyridine and thiazole moieties—each contributing unique electronic and steric properties that may influence its interactions with biological targets.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently explored for its role in modulating various biological pathways. Its presence in 4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine suggests potential applications in the inhibition of enzymes such as Janus kinases (JAKs) or tyrosine kinases, which are implicated in inflammatory and autoimmune diseases. The dimethyl substitution at the 2 and 8 positions of the imidazo[1,2-a]pyridine ring enhances lipophilicity and metabolic stability, factors that are critical for drug-like properties. Recent studies have highlighted the importance of such modifications in improving binding affinity and selectivity against therapeutic targets.
Complementing the imidazo[1,2-a]pyridine core is the thiazole ring system, a motif well-documented for its antimicrobial, antifungal, and anti-inflammatory properties. The integration of the thiazole moiety into 4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine introduces additional functional groups that can participate in hydrogen bonding or hydrophobic interactions with protein targets. Specifically, the thiazol-2-ylamine segment provides a nitrogen-rich environment that may enhance solubility while allowing for further derivatization to optimize pharmacokinetic profiles. This dual-heterocyclic architecture exemplifies the strategic design of modern drug candidates aimed at achieving multiple binding interactions simultaneously.
In the context of contemporary pharmaceutical research, 4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine represents a promising lead compound for further exploration. Its unique structural features have prompted investigations into its potential as an antagonist or modulator of pathways relevant to neurological disorders, cancer metabolism, and viral infections. For instance, computational modeling studies have suggested that this compound may disrupt protein-protein interactions involving transcription factors or signaling cascades implicated in neurodegeneration. Such findings align with broader trends in drug discovery toward identifying small molecules that can modulate complex disease mechanisms.
The synthesis of 4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine involves multi-step organic transformations that highlight advancements in synthetic methodologies. Key steps include cyclization reactions to construct the imidazo[1,2-a]pyridine core followed by nucleophilic substitution to introduce the thiazole moiety. The use of chiral auxiliaries or asymmetric catalysis may be employed to enhance enantioselectivity if stereochemical purity is required for biological activity. Such synthetic strategies underscore the importance of modern chemical techniques in producing complex molecules efficiently for preclinical evaluation.
Preclinical studies have begun to elucidate the pharmacological profile of 4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine, focusing on both efficacy and safety assessments. In vitro assays have demonstrated interactions with enzymes such as dihydrofolate reductase (DHFR) or cyclooxygenase (COX), suggesting potential therapeutic applications in oncology or inflammation management. Additionally, cell-based assays have revealed modulatory effects on pathways involving microtubule dynamics or apoptosis regulation—mechanisms relevant to cancer treatment strategies. These preliminary findings warrant further investigation into its pharmacodynamics and potential clinical utility.
The development of 4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine also reflects broader trends toward personalized medicine and targeted therapies. By leveraging structural diversity inherent in heterocyclic compounds like this one, researchers aim to identify molecules that exhibit high specificity for disease-relevant targets while minimizing off-target effects. Advances in high-throughput screening (HTS) technologies have accelerated the identification of such candidates for further optimization using structure-based drug design principles. The integration of computational chemistry tools has further enhanced virtual screening efforts to prioritize compounds like 4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-yllamine for experimental validation.
The future prospects for 4-(88650740 -40 -0) are promising given its structural novelty and preliminary biological activity. Collaborative efforts between academic researchers and industry scientists are likely to drive deeper exploration into its therapeutic potential across multiple disease areas. As regulatory pathways evolve to accommodate innovative drug candidates derived from complex molecular scaffolds, this compound serves as an example of how interdisciplinary approaches can yield valuable insights into unmet medical needs.
886507-40-0 (4-(2,8-Dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine) Related Products
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)



